N-(3-cyanophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No.: 1252842-53-7
Cat. No.: VC6383080
Molecular Formula: C18H16N4O2S2
Molecular Weight: 384.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252842-53-7 |
|---|---|
| Molecular Formula | C18H16N4O2S2 |
| Molecular Weight | 384.47 |
| IUPAC Name | N-(3-cyanophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C18H16N4O2S2/c1-2-7-22-17(24)16-14(6-8-25-16)21-18(22)26-11-15(23)20-13-5-3-4-12(9-13)10-19/h3-6,8-9H,2,7,11H2,1H3,(H,20,23) |
| Standard InChI Key | JCYAPWJXGQDAGU-UHFFFAOYSA-N |
| SMILES | CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC(=C3)C#N |
Introduction
N-(3-cyanophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives. It features a unique structure that combines elements of thienopyrimidine and acetamide, contributing to its potential biological activity. This compound is of interest in medicinal chemistry due to its diverse biological activities, particularly in the context of sulfanylacetamides, which are known for their therapeutic effects.
Chemical Formula and Molecular Weight
-
Molecular Formula: CHNOS
-
Molecular Weight: Approximately 350.45 g/mol.
Synthesis and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step synthetic routes. Specific reaction conditions, including temperature, solvents, and catalysts, are crucial for optimizing yields and purity. These details are often documented in patent filings and chemical literature.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| N-(3-cyanophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | CHNOS | 350.45 | Medicinal chemistry, cancer research |
| N-(3-cyanophenyl)-2-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]acetamide | CHNOS | 372.4 | Not specified in available literature |
| N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenylprop-2-ynamide | CHNOS | 345.4 | Potential therapeutic applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume